
2(3H)-Furanone, 5-(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Furanone, 5-(1,1-dimethylethyl)- is a natural compound found in a variety of plants, including strawberries, raspberries, and tomatoes. It has been shown to have a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In
Wirkmechanismus
The mechanism of action of 2(3H)-Furanone, 5-(1,1-dimethylethyl)- is not fully understood. However, it has been proposed that it may act by inhibiting the activity of certain enzymes or by disrupting the cell membrane of microorganisms. Moreover, it has been suggested that it may exert its antitumor activity by inducing apoptosis or inhibiting cell proliferation.
Biochemische Und Physiologische Effekte
2(3H)-Furanone, 5-(1,1-dimethylethyl)- has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In addition, it has been found to induce apoptosis in cancer cells by activating caspase enzymes. Moreover, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2(3H)-Furanone, 5-(1,1-dimethylethyl)- in lab experiments is its broad-spectrum antimicrobial activity. It can be used to test the efficacy of new antibiotics or to study the mechanisms of antimicrobial resistance. Moreover, it can be used to study the mechanisms of cancer cell proliferation and apoptosis. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on 2(3H)-Furanone, 5-(1,1-dimethylethyl)-. One area of research is to explore its potential as a natural food preservative. Another area of research is to investigate its use in combination with other antimicrobial agents to enhance their efficacy. Moreover, it can be studied for its potential as a lead compound for the development of new anticancer drugs. Finally, further studies can be conducted to elucidate its mechanism of action and to optimize its pharmacokinetic properties.
Conclusion
In conclusion, 2(3H)-Furanone, 5-(1,1-dimethylethyl)- is a natural compound with a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. It can be synthesized using various methods, and its mechanism of action is not fully understood. It has been found to have a range of biochemical and physiological effects, and it has advantages and limitations for lab experiments. Finally, there are several future directions for research on this compound, including its use as a natural food preservative and as a lead compound for the development of new anticancer drugs.
Synthesemethoden
The synthesis of 2(3H)-Furanone, 5-(1,1-dimethylethyl)- can be achieved using various methods, including the reaction of 2,5-dimethylfuran with ethyl acetoacetate in the presence of a base. Another method involves the reaction of 2,5-dimethylfuran with an aldehyde or ketone in the presence of a Lewis acid catalyst. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
2(3H)-Furanone, 5-(1,1-dimethylethyl)- has been extensively studied for its biological activities. It has been shown to have antimicrobial properties against a range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, it has been found to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, it has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
19918-17-3 |
|---|---|
Produktname |
2(3H)-Furanone, 5-(1,1-dimethylethyl)- |
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
5-tert-butyl-3H-furan-2-one |
InChI |
InChI=1S/C8H12O2/c1-8(2,3)6-4-5-7(9)10-6/h4H,5H2,1-3H3 |
InChI-Schlüssel |
QYZLNRIZJWZODV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CCC(=O)O1 |
Kanonische SMILES |
CC(C)(C)C1=CCC(=O)O1 |
Andere CAS-Nummern |
19918-17-3 |
Synonyme |
5-tert-butyl-3H-furan-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



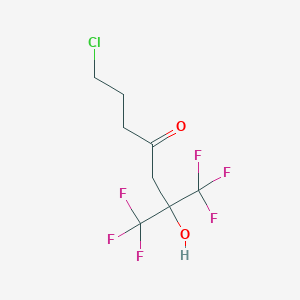
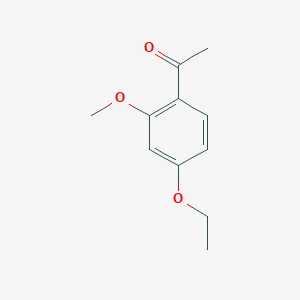
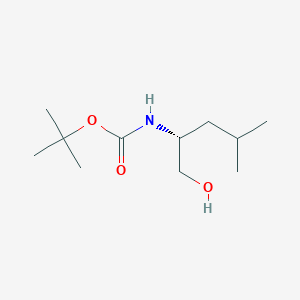
![Cyclohexanecarboxaldehyde, 4-hydroxy-3-methoxy-, [1R-(1alpha,3alpha,4beta)]-(9CI)](/img/structure/B12835.png)
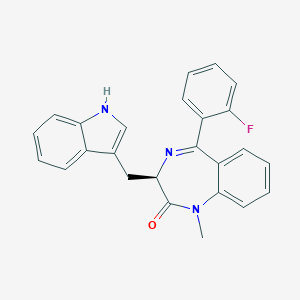

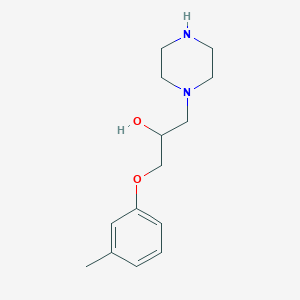
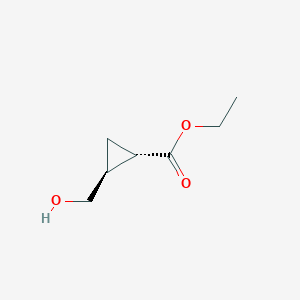
![2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B12846.png)
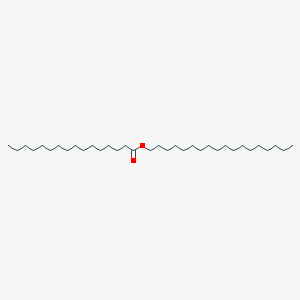
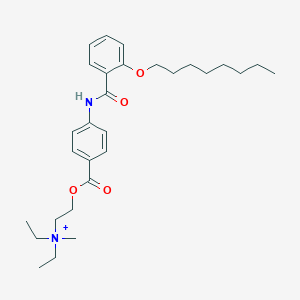
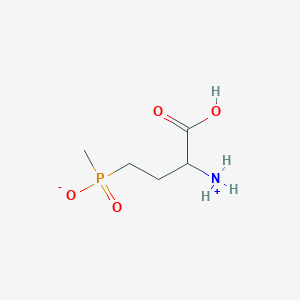
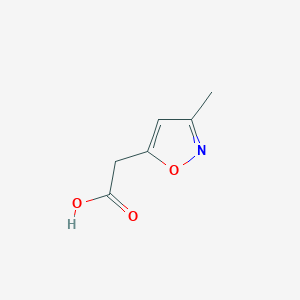
![2-Bromo-N-(4-{2-[(3-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2-hydroxypropyl)amino]-2-methylpropyl}phenyl)acetamide](/img/structure/B12855.png)